3-(tert-Butyl)benzene-1,2-diol chemical and physical properties
3-(tert-Butyl)benzene-1,2-diol chemical and physical properties
This guide provides a comprehensive overview of the chemical and physical properties of 3-(tert-Butyl)benzene-1,2-diol, also known as 3-tert-butylcatechol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights into its synthesis, reactivity, and potential applications. A comparative perspective with its more commonly referenced isomer, 4-tert-butylcatechol, is provided to offer a broader understanding of structure-property relationships.
Introduction: Understanding the Isomeric Landscape of tert-Butylcatechols
Substituted catechols are a class of organic compounds with significant industrial and biological relevance, primarily owing to their antioxidant and chelating properties. The introduction of a bulky tert-butyl group to the catechol ring profoundly influences its steric and electronic characteristics, thereby modulating its reactivity and utility. While 4-tert-butylcatechol is a widely used polymerization inhibitor and antioxidant, its isomer, 3-(tert-Butyl)benzene-1,2-diol, presents a unique structural arrangement that warrants specific investigation. The placement of the tert-butyl group adjacent to the hydroxyl functionalities introduces significant steric hindrance, which can alter its reaction kinetics, biological interactions, and material properties. This guide focuses specifically on the 3-substituted isomer, collating the available scientific information and providing a framework for its study and application.
Molecular and Physicochemical Profile
A clear definition of the molecule's fundamental properties is the cornerstone of its application in research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-(tert-Butyl)benzene-1,2-diol[1][2] |
| Synonyms | 3-tert-butylcatechol, 3-tert-butylpyrocatechol, 3-(tert-Butyl)-1,2-benzenediol[1][3] |
| CAS Number | 4026-05-5[1][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₂[1][3][4] |
| Molecular Weight | 166.22 g/mol [1][3][4] |
| InChI Key | JIGUICYYOYEXFS-UHFFFAOYSA-N[1][6] |
| Canonical SMILES | CC(C)(C)C1=C(C(=CC=C1)O)O[1] |
Physical Properties
Experimental data for the physical properties of 3-(tert-Butyl)benzene-1,2-diol are not as extensively documented as for its 4-isomer. The following table summarizes the available information.
| Property | Value | Notes |
| Appearance | White or pale brown solid[1] | Typical for catechol derivatives. |
| Melting Point | 50–55°C[1] | This range may be influenced by data for the 4-isomer and should be experimentally verified. |
| Boiling Point | Not available | Expected to be similar to the 4-isomer (285 °C) but may vary due to differences in intermolecular interactions. |
| Solubility | Not available | By analogy to other catechols, it is expected to be soluble in polar organic solvents like alcohols and ethers, with limited solubility in water. |
| pKa | Not available | The acidity of the hydroxyl groups is expected to be influenced by the electron-donating tert-butyl group. |
Synthesis and Manufacturing
The regioselective synthesis of 3-(tert-Butyl)benzene-1,2-diol presents a greater challenge than that of its 4-substituted counterpart due to the directing effects of the hydroxyl groups in the starting catechol.
Synthetic Pathways
Several general methods can be adapted for the synthesis of 3-(tert-Butyl)benzene-1,2-diol:
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Friedel-Crafts Alkylation of Catechol: The direct alkylation of catechol with an alkylating agent such as isobutylene or tert-butyl chloride in the presence of an acid catalyst is a common industrial route for producing tert-butylated catechols. However, this reaction typically yields a mixture of isomers, with the 4-substituted product often being the major component due to steric and electronic factors. Achieving high selectivity for the 3-isomer requires careful optimization of catalysts and reaction conditions.
-
Hydroxylation of 2-tert-Butylphenol: An alternative strategy involves the direct hydroxylation of 2-tert-butylphenol. This approach offers better regiocontrol, as the starting material already possesses the desired substitution pattern.
The following diagram illustrates a generalized synthetic workflow.
Chemical Reactivity and Characterization
The reactivity of 3-(tert-Butyl)benzene-1,2-diol is dominated by the catechol moiety and influenced by the adjacent bulky tert-butyl group.
Key Reactions
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Oxidation: Like other catechols, it is susceptible to oxidation, which can lead to the formation of the corresponding o-quinone. This reaction is responsible for its antioxidant properties, as it can scavenge free radicals.
-
Chelation: The two adjacent hydroxyl groups can act as a bidentate ligand, chelating with various metal ions.
-
Derivatization: The hydroxyl groups can undergo etherification and esterification reactions to produce a variety of derivatives.
Spectroscopic Characterization
While specific spectra for 3-(tert-Butyl)benzene-1,2-diol are not widely published, the following are expected characteristic features:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the hydroxyl protons (which may be broad and exchangeable with D₂O), and a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, including the two bearing the hydroxyl groups, and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching bands, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ) and characteristic fragmentation patterns.
Applications and Research Interest
The unique structural features of 3-(tert-Butyl)benzene-1,2-diol make it a compound of interest in several areas:
-
Polymerization Inhibition: Similar to its 4-isomer, it can act as a stabilizer and polymerization inhibitor for reactive monomers like styrene and butadiene.[1] Its efficacy is attributed to its ability to scavenge radicals.[1]
-
Antioxidant: The catechol structure confers significant antioxidant properties, making it a potential additive in materials susceptible to oxidative degradation.[1]
-
Enzyme Inhibition: Research has indicated its potential to inhibit certain enzymes, which could be relevant for therapeutic applications.[1]
-
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.[1]
Safety and Handling
Given the limited specific toxicological data for 3-(tert-Butyl)benzene-1,2-diol, a cautious approach to handling is recommended, based on the known hazards of similar phenolic and catechol compounds.
Hazard Identification
Aggregated GHS information suggests the following potential hazards:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.[1]
-
Causes severe skin burns and eye damage.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area to minimize inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
The following are generalized protocols for the characterization of 3-(tert-Butyl)benzene-1,2-diol.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Protocol for Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and create a series of dilutions for a calibration curve. Prepare the sample for analysis by dissolving a known amount in the mobile phase.
-
HPLC System Setup: Use a reverse-phase C18 column and set the flow rate and column temperature. Set the UV detector to an appropriate wavelength for detection.
-
Analysis: Inject the standard solutions and the sample onto the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak areas.
The following diagram outlines a typical analytical workflow for compound characterization.
Conclusion
3-(tert-Butyl)benzene-1,2-diol is a catechol derivative with potential applications stemming from its antioxidant and radical scavenging properties. While it shares similarities with its well-studied 4-isomer, the unique positioning of the tert-butyl group imparts distinct steric and electronic characteristics that merit further investigation. This guide has consolidated the available information on its chemical and physical properties, synthesis, reactivity, and safety considerations. It is evident that there are significant opportunities for further research to fully elucidate the properties of this compound and unlock its full potential in various scientific and industrial applications.
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